8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one
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Overview
Description
8-Chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is a complex organic compound characterized by its multiple halogen atoms and a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Bromination and Trifluoromethylation: The initial pyridine ring is brominated, followed by a trifluoromethylation reaction to introduce the trifluoromethyl group.
Chlorination: The compound undergoes chlorination to introduce chlorine atoms at specific positions on the pyridine ring.
Coupling Reactions: Cross-coupling reactions, such as Suzuki-Miyaura coupling, are employed to form the chromen-2-one core structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups, such as converting ketones to alcohols.
Substitution: Substitution reactions can replace halogen atoms with other functional groups, expanding the compound's chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and other halogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting various diseases.
Industry: In the industry, this compound is used in the development of agrochemicals, such as pesticides and herbicides, due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism by which 8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethyl group enhances its binding affinity to biological targets, leading to the modulation of biochemical processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering or inhibiting signal transduction pathways.
Genes: The compound may interact with genetic material, influencing gene expression and regulation.
Comparison with Similar Compounds
3-(Trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group but lacks the pyridine and chromen-2-one structures.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has a similar halogenated pyridine structure but does not contain the chromen-2-one core.
Uniqueness: 8-Chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one is unique due to its combination of halogen atoms and fused ring structure, which provides distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F3NO2/c16-10-3-1-2-7-4-9(14(22)23-13(7)10)12-11(17)5-8(6-21-12)15(18,19)20/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZICLJLYZAZFES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=O)C(=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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